

The Chemical Architecture of Ensifentrine: A Technical Guide to its Synthesis and Structure

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Compound of Interest

Compound Name: (E/Z)-Ensifentrine

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For Researchers, Scientists, and Drug Development Professionals

Abstract: Ensifentrine (formerly RPL554), a first-in-class inhaled dual phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) inhibitor, represents a significant advancement in the treatment of chronic obstructive pulmonary disease (COPD).[1][2][3][4][5] Its unique mechanism, combining bronchodilator and anti-inflammatory effects in a single molecule, has garnered considerable attention within the pharmaceutical and medicinal chemistry communities.[6][7][8][9] This technical guide provides an in-depth exploration of the chemical synthesis and structural aspects of **(E/Z)-ensifentrine**, presenting a consolidation of available scientific data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for researchers and drug development professionals.

Chemical Structure and Isomerism

Ensifentrine, chemically named N-(2-((2E)-9,10-dimethoxy-4-oxo-2-[(2,4,6-trimethylphenyl)imino]-6,7-dihydro-2H-pyrimido[6,1-a]isoquinolin-3(4H)-yl)ethyl)urea, possesses a complex heterocyclic core.[8] The molecule exists as a mixture of (E) and (Z) geometric isomers due to the restricted rotation around the imine C=N bond.[10] The CAS number for the E/Z mixture is 298680-25-8, while the E isomer is specifically identified by CAS number 1884461-72-6.[10]

Table 1: Physicochemical Properties of Ensifentrine

Property	Value	Reference
Molecular Formula	C ₂₆ H ₃₁ N ₅ O ₄	[10]
Molecular Weight	477.565 g/mol	[4][10]
Appearance	Yellow to pale yellow aqueous inhalation suspension	[8]

Mechanism of Action: Dual PDE3/PDE4 Inhibition

Enfisentrine exerts its therapeutic effects by selectively inhibiting two key enzymes in the inflammatory and bronchoconstrictive pathways: PDE3 and PDE4.[1][2][3]

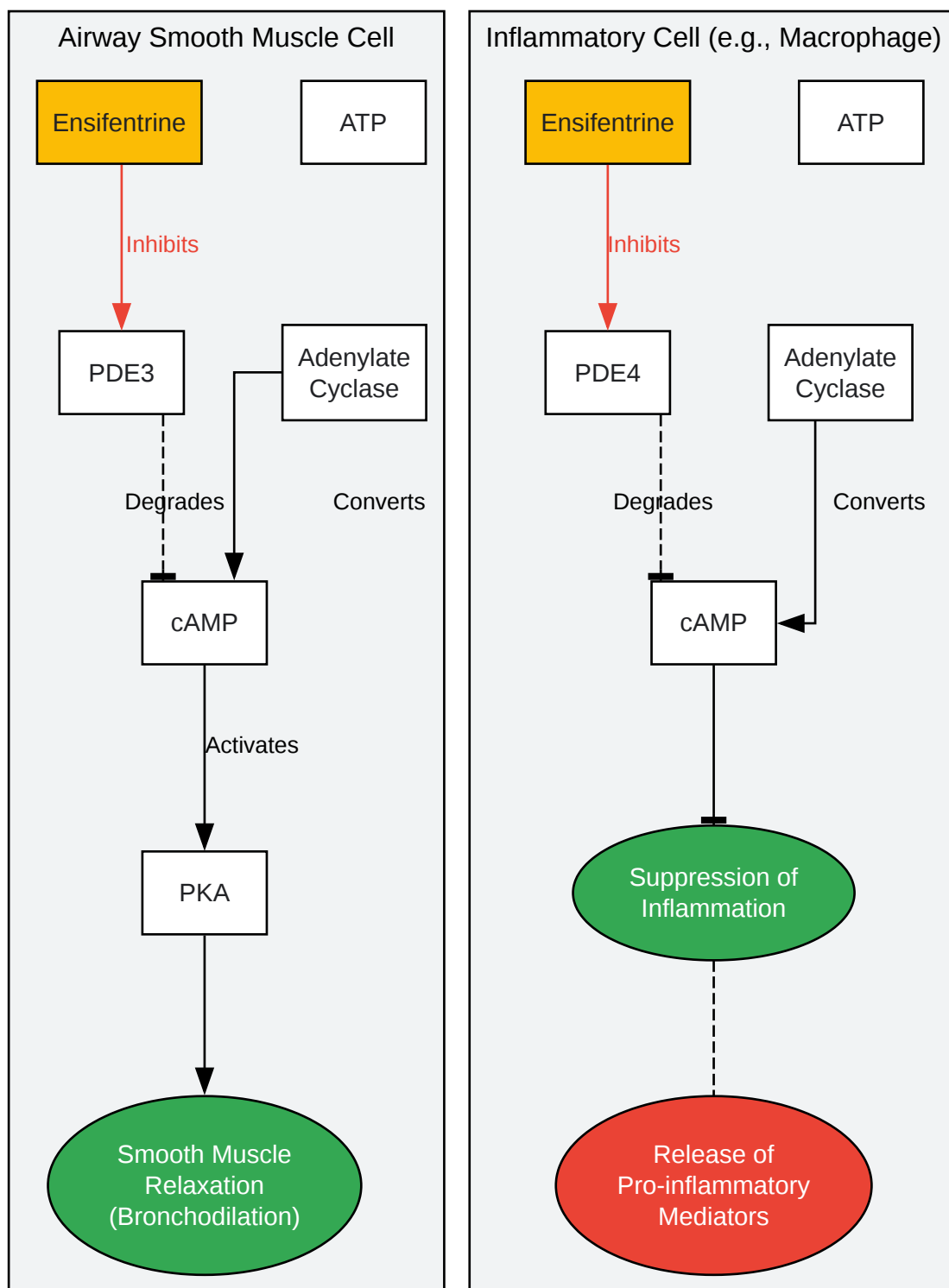
- **PDE3 Inhibition:** Primarily located in airway smooth muscle cells, PDE3 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[2][3] By inhibiting PDE3, enfisentrine leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and results in smooth muscle relaxation and bronchodilation.[3][6]
- **PDE4 Inhibition:** PDE4 is predominantly found in inflammatory cells such as neutrophils, macrophages, and T-cells.[1][7] Inhibition of PDE4 also increases intracellular cAMP levels, but in these cells, this leads to a downstream suppression of pro-inflammatory mediator release, thereby exerting an anti-inflammatory effect.[3][6]

The dual inhibition of both PDE3 and PDE4 is believed to have a synergistic effect, providing both immediate bronchodilation and underlying anti-inflammatory action, which are crucial for the management of COPD.[2][3]

Table 2: In Vitro Inhibitory Activity of Enfisentrine

Target	IC ₅₀ (nM)	Assay Conditions
PDE3A	0.25	Recombinant enzyme activity assay
PDE3B	0.29	Recombinant enzyme activity assay
PDE4B2	290	Recombinant enzyme activity assay
TNF- α release	520 (0.52 μ M)	Lipopolysaccharide-induced in human monocytes
Mononuclear cell proliferation	460 (0.46 μ M)	Phytohemagglutinin-stimulated human mononuclear cells

Data sourced from in vitro studies as described by Rheault et al. and Boswell-Smith et al.[9]



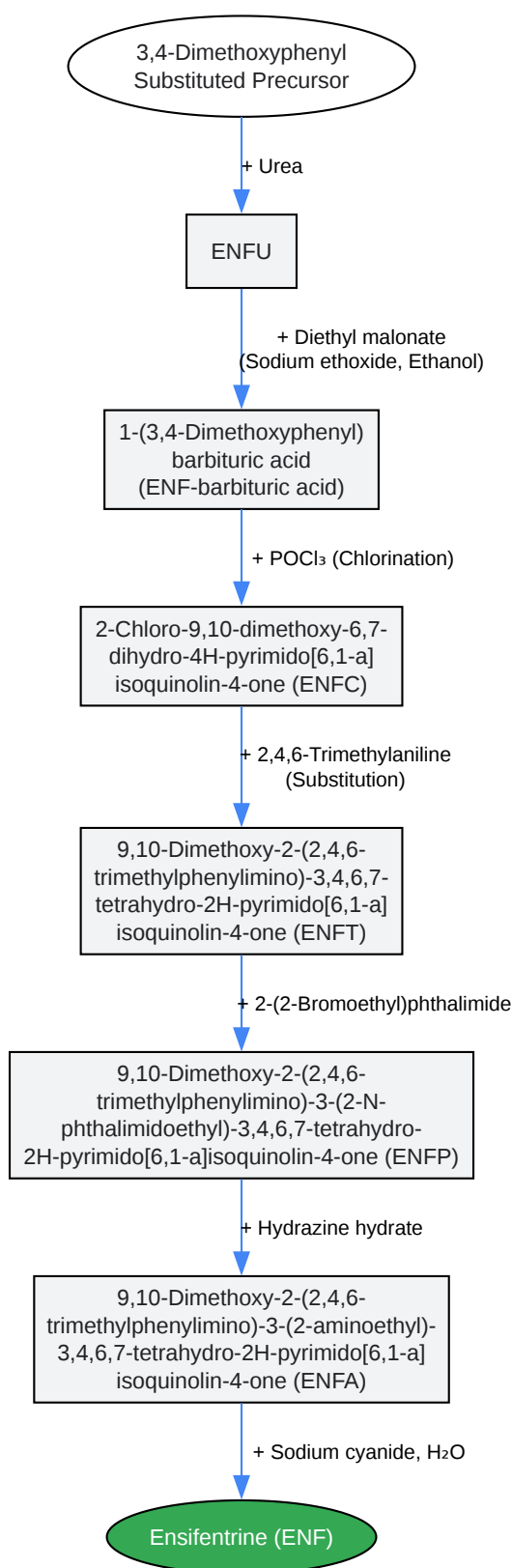
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Figure 1: Mechanism of Action of Ensifentrine.

Chemical Synthesis

A novel synthetic route for ensifentrine has been reported, proceeding through several key intermediates.^[11] This multi-step synthesis is designed to construct the complex pyrimido[6,1-a]isoquinolin-4-one core and subsequently introduce the necessary functional groups.

The general synthetic pathway is outlined below:



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Figure 2: Synthetic Pathway of Ensifentrine.

Detailed Experimental Protocols

The following protocols are based on the synthetic methodology described by Sajeevan et al., 2025.[\[11\]](#)

Step 1: Synthesis of 1-(3,4-dimethoxyphenyl) barbituric acid (ENF-barbituric acid)

- A precursor, 3,4-dimethoxyphenyl urea (ENFU), is reacted with diethyl malonate in the presence of sodium ethoxide in ethanol to yield 1-(3,4-dimethoxyphenyl) barbituric acid.[\[11\]](#)

Step 2: Synthesis of 2-chloro-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one (ENFC)

- 1-(3,4-Dimethoxyphenyl) barbituric acid is refluxed with phosphorus oxychloride (POCl_3) for 2.5 hours.[\[11\]](#) The excess POCl_3 is removed under reduced pressure, and the residue is worked up to afford the chlorinated intermediate ENFC.[\[11\]](#)

Step 3: Synthesis of 9,10-dimethoxy-2-(2,4,6-trimethylphenylimino)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one (ENFT)

- The chloro-intermediate ENFC is stirred and refluxed in propan-2-ol with 2,4,6-trimethylaniline under a nitrogen atmosphere for 24 hours.[\[11\]](#) This substitution reaction yields ENFT.[\[11\]](#)

Step 4: Synthesis of 9,10-dimethoxy-2-(2,4,6-trimethylphenylimino)-3-(2-N-phthalimidoethyl)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one (ENFP)

- ENFT is reacted with 2-(2-bromoethyl)phthalimide to introduce the protected aminoethyl side chain, resulting in the formation of ENFP.[\[11\]](#)

Step 5: Synthesis of 9,10-dimethoxy-2-(2,4,6-trimethylphenylimino)-3-(2-aminoethyl)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one (ENFA)

- The phthalimide protecting group on ENFP is removed by treatment with hydrazine hydrate, yielding the primary amine intermediate ENFA.[\[11\]](#)

Step 6: Synthesis of Ensifentrine (ENF)

- The final step involves the conversion of the amino intermediate ENFA to ensifentrine. This is achieved by reacting ENFA in the presence of sodium cyanide and water to form the terminal urea moiety.[\[11\]](#)

All intermediates and the final product were reportedly confirmed through ^1H NMR, ^{13}C NMR, HRMS, and IR data, though specific spectral data were not provided in the reviewed literature.[\[11\]](#)

Structural Characterization and Polymorphism

The solid-state properties of ensifentrine are critical for its formulation as an inhaled therapeutic. Recent studies have identified and characterized multiple polymorphic forms of the drug.[\[12\]](#)[\[13\]](#)

A study by Kumar et al. (2024) investigated three polymorphic forms (Form I, Form II, and Form III) of ensifentrine, characterizing them using a suite of analytical techniques.[\[12\]](#)[\[13\]](#)

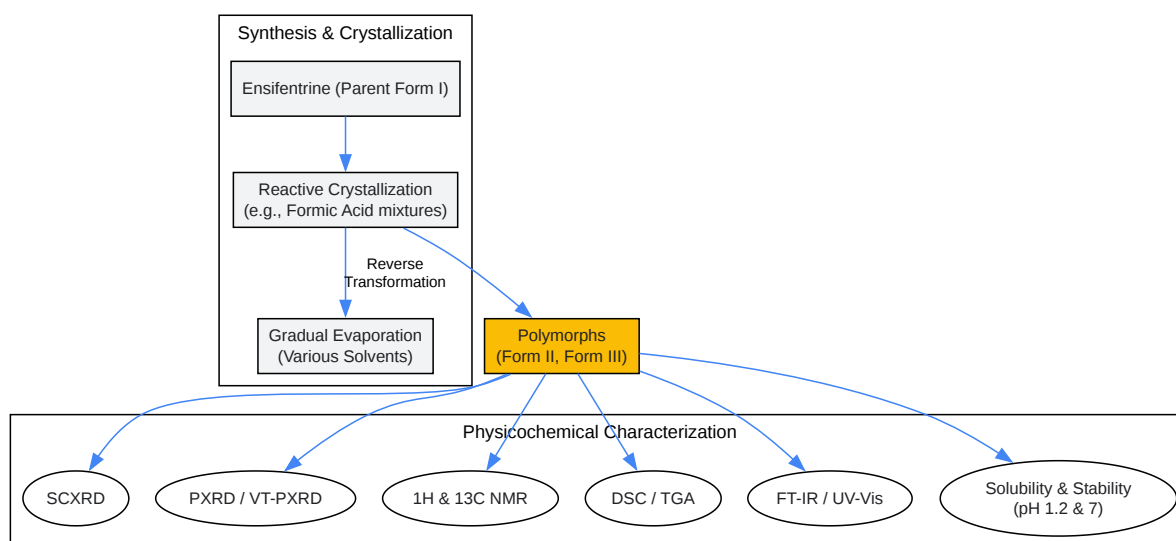
Table 3: Summary of Characterized Polymorphic Forms of Ensifentrine

Form	Method of Preparation	Key Characteristics	Reference
Form I	Parent form	Converts to ENSE.Cl salt at pH 1.2.	[12] [13]
Form II	Reactive crystallization of Form I with formic acid : H_2O (1:1)	Converts to Form I at 204 °C (VT-PXRD). Converts to Form I in pH 1.2 and pH 7 media.	[12] [13]
Form III	Reactive crystallization of Form I with formic acid : ethyl acetate (1:1)	Remains unaltered upon heating (VT-PXRD). Converts to Form I in pH 1.2 and pH 7 media.	[12] [13]

Analytical Techniques for Structural Elucidation: The characterization of these forms relied on a combination of methods:

- Single-Crystal X-ray Diffraction (SCXRD): To determine the precise three-dimensional atomic arrangement.[\[12\]](#)[\[13\]](#)
- Powder X-ray Diffraction (PXRD): To identify crystalline phases and monitor phase transitions.[\[12\]](#)[\[13\]](#)
- Nuclear Magnetic Resonance (^1H & ^{13}C NMR): To confirm the molecular structure in solution.[\[12\]](#)[\[13\]](#)
- Thermal Analysis (DSC and TGA): To investigate melting points, phase transitions, and thermal stability.[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Spectroscopy (FT-IR and Solid-State UV-Vis): To probe molecular vibrations and electronic transitions.[\[12\]](#)[\[13\]](#)

Additionally, various salt forms of ensifentrine, such as the ethane-1,2-disulfonate salt, have been prepared and characterized, exhibiting their own distinct crystalline forms (e.g., ES1, ES2, ES3).[\[15\]](#)



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Figure 3: Workflow for Polymorph Screening and Characterization.

Conclusion

Ensifentrine's development is a testament to the progress in rational drug design for complex respiratory diseases. Its dual-action mechanism offers a promising therapeutic profile, and a viable synthetic pathway has been established. The ongoing investigation into its solid-state chemistry, particularly its various polymorphic and salt forms, is crucial for optimizing its delivery, stability, and bioavailability as an inhaled medication. This guide provides a foundational overview of its chemical synthesis and structure, intended to support further research and development in this promising area of medicinal chemistry.

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